4-Bromo-2-chloro-3-(difluoromethyl)pyridine
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Overview
Description
4-Bromo-2-chloro-3-(difluoromethyl)pyridine is an organic compound with the molecular formula C6H3BrClF2N. It is a pyridine derivative that features bromine, chlorine, and difluoromethyl groups.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function. The bromine, chlorine, and difluoromethyl groups on the pyridine ring could potentially influence these interactions .
Biochemical Pathways
Pyridine derivatives are often involved in various biochemical processes, potentially affecting multiple pathways .
Result of Action
The compound’s effects would depend on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-chloro-3-(difluoromethyl)pyridine . For instance, factors such as temperature, pH, and the presence of other compounds could affect its stability and activity .
Preparation Methods
The synthesis of 4-Bromo-2-chloro-3-(difluoromethyl)pyridine can be achieved through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 2-chloro-3-(difluoromethyl)pyridine, bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial production methods often involve multi-step processes that ensure high yield and purity. These methods may include:
Halogen Exchange Reactions: Utilizing halogen exchange reactions where a precursor compound undergoes substitution reactions to introduce the bromine and chlorine atoms.
Catalytic Processes:
Chemical Reactions Analysis
4-Bromo-2-chloro-3-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms under specific conditions.
Major products formed from these reactions depend on the reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product would be a biaryl compound .
Scientific Research Applications
4-Bromo-2-chloro-3-(difluoromethyl)pyridine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Material Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Comparison with Similar Compounds
4-Bromo-2-chloro-3-(difluoromethyl)pyridine can be compared with other halogenated pyridine derivatives, such as:
4-Bromo-2-chloro-3-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and applications.
2-Bromo-4-(difluoromethyl)pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
4-bromo-2-chloro-3-(difluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-3-1-2-11-5(8)4(3)6(9)10/h1-2,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMRJVJGFKVJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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